molecular formula C11H17NO4 B1282151 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid CAS No. 86447-11-2

1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid

Cat. No. B1282151
CAS RN: 86447-11-2
M. Wt: 227.26 g/mol
InChI Key: KKHQYUPHBPYITH-UHFFFAOYSA-N
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Description

1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid is a chemical compound that is part of the tetrahydropyridine family, which is known for its biological activities and significance in medicinal chemistry. The Boc group (tert-butoxycarbonyl) is a common protecting group used in peptide synthesis.

Synthesis Analysis

The synthesis of tetrahydropyridines can be achieved through various methods. A highly diastereoselective synthesis of tetrahydropyridines has been developed using a C-H activation-cyclization-reduction cascade, which involves rhodium(I)-catalyzed C-H activation-alkyne coupling followed by electrocyclization and subsequent acid/borohydride-promoted reduction, yielding the target compounds with high purity and yield . Another approach involves the synthesis of tetrahydropyridine-3-carboxylic acids through the transformation of Morita–Baylis–Hillman (MBH) acetates of α,β-unsaturated aldehydes via an intramolecular 1,6-conjugate addition .

Molecular Structure Analysis

The molecular structure of related tetrahydropyridine derivatives has been studied through X-ray diffraction. For instance, the crystal structure of a related compound, (2S,6R) Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate, was determined, revealing a flat boat conformation of the tetrahydropyridine ring and the presence of intra- and intermolecular hydrogen bonds that stabilize the crystal structure .

Chemical Reactions Analysis

Tetrahydropyridine derivatives can undergo various chemical reactions. They can be used as substrates for Pd-catalyzed Suzuki-Miyaura, Heck, and Stille couplings . Additionally, the synthesis of N-Boc-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,2-piperidine] demonstrates the versatility of tetrahydropyridine derivatives in forming spiro compounds through nucleophilic substitution, cyano-reduction, and cyclization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydropyridine derivatives are influenced by their functional groups and molecular structure. For example, the presence of the Boc group can affect the solubility and reactivity of the compound in peptide synthesis. The crystal structure analysis provides insights into the conformation and potential intermolecular interactions, which can influence the compound's stability and reactivity .

Scientific Research Applications

Pharmacology and Cancer Research

  • Field : Pharmacology and Cancer Research .
  • Application : Tetrahydropyridines (THPs) have sparked notable interest as an auspicious heterocyclic moiety. Its presence has been identified in both natural products and synthetic pharmaceutical agents . THP-containing compounds have been synthesized by the inspiration of known bioactive natural products and have been found to possess biologically active properties .
  • Methods : More innovative methods have been developed for the synthesis of substituted-tetrahydropyridine derivatives and their pharmacological activities have been determined .
  • Results : Special attention is given to the introduction of varied substituents onto the THP ring system and its redolent effect on their pharmacological properties, specifically as anti-inflammatory and anticancer agents .

Organic Synthesis

  • Field : Organic Synthesis .
  • Application : “1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid” is a chemical reagent used in organic synthesis .
  • Methods : The specific methods of application or experimental procedures would depend on the specific reaction being carried out .
  • Results : The outcomes obtained would also depend on the specific reaction being carried out .

Cross-Coupling Reactions

  • Field : Organic Chemistry .
  • Application : Boc-THP-Bpin is frequently used in metal catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings . It’s also used for Suzuki-Miyaura cross-coupling using palladium phosphine catalyst, palladium-catalyzed ligand-controlled regioselective Suzuki coupling .
  • Methods : The specific methods of application or experimental procedures would depend on the specific reaction being carried out .
  • Results : The outcomes obtained would also depend on the specific reaction being carried out .

Enzymatic Inhibitors and Receptor Ligands

  • Field : Biochemistry .
  • Application : Boc-THP-containing compounds are used in the preparation of several enzymatic inhibitors and receptor ligands .
  • Methods : The specific methods of application or experimental procedures would depend on the specific reaction being carried out .
  • Results : The outcomes obtained would also depend on the specific reaction being carried out .

Treatment of Obesity and Diabetes

  • Field : Pharmacology .
  • Application : Boc-THP-containing compounds are used in the preparation of oxazolecarboxamides as diacylglycerol acyltransferase-1 inhibitors for treatment of obesity and diabetes .
  • Methods : The specific methods of application or experimental procedures would depend on the specific reaction being carried out .
  • Results : The outcomes obtained would also depend on the specific reaction being carried out .

Pharmaceutical Intermediate

  • Field : Pharmaceutical Chemistry .
  • Application : “1-Boc-1,2,3,6-tetrahydropyridine” is used as a pharmaceutical intermediate .
  • Methods : The specific methods of application or experimental procedures would depend on the specific reaction being carried out .
  • Results : The outcomes obtained would also depend on the specific reaction being carried out .

Synthesis of Enzymatic Inhibitors and Receptor Ligands

  • Field : Biochemistry .
  • Application : Boc-THP-containing compounds are used in the preparation of several enzymatic inhibitors and receptor ligands .
  • Methods : The specific methods of application or experimental procedures would depend on the specific reaction being carried out .
  • Results : The outcomes obtained would also depend on the specific reaction being carried out .

Preparation of Orally Active Anaplastic Lymphoma Kinase Inhibitors

  • Field : Pharmacology .
  • Application : Boc-THP-containing compounds are used in the preparation of orally active anaplastic lymphoma kinase inhibitors .
  • Methods : The specific methods of application or experimental procedures would depend on the specific reaction being carried out .
  • Results : The outcomes obtained would also depend on the specific reaction being carried out .

Preparation of Oxazolecarboxamides as Diacylglycerol Acyltransferase-1 Inhibitors

  • Field : Pharmacology .
  • Application : Boc-THP-containing compounds are used in the preparation of oxazolecarboxamides as diacylglycerol acyltransferase-1 inhibitors for treatment of obesity and diabetes .
  • Methods : The specific methods of application or experimental procedures would depend on the specific reaction being carried out .
  • Results : The outcomes obtained would also depend on the specific reaction being carried out .

Safety And Hazards

The compound “1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid” is classified under the GHS07 hazard class. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Precautionary measures include wearing protective gloves, clothing, eye protection, and face protection. If it comes into contact with the skin, wash with plenty of soap and water .

properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-6-4-5-8(7-12)9(13)14/h5H,4,6-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKHQYUPHBPYITH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC=C(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70515792
Record name 1-(tert-Butoxycarbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70515792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid

CAS RN

86447-11-2
Record name 1-(tert-Butoxycarbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70515792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

A solution of potassium hydroxide (44 g, 0.79 mol) in water (450 ml) was added to a solution of methyl 1-tert-butoxycarbonyl-1,2,5,6-tetrahydropyridine-3-carboxylate (34.9 g, 145 mmol) in methanol (450 ml). The mixture was refluxed for 3h and evaporated to dryness in vacuo. The residue acidified to pH 2.5 with hydrochloric acid (4M) and extracted with methylene chloride. The organic layer was dried over magnesium sulphate and evaporated to dryness in vacuo to give 1-tert-butoxycarbonyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid. (Yield: 28.4g, 86%)
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Synthesis routes and methods IV

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In 5 ml of ethanol, 2.5 g of N-Boc-5-ethoxycarbonyl-1,2,3,6-tetrahydropyridine was dissolved, and 10 ml of a 1M aqueous solution of sodium hydroxide was added thereto. The reaction mixture was stirred for 4 hours at room temperature, and subsequently, a 5% aqueous solution of potassium hydrogensulfate was added thereto for acidification. The reaction mixture, was extracted with ethyl acetate. The extract was washed with saturated brine, and was subsequently dried over anhydrous sodium sulfate. After the desiccant was filtered off, the filtrate was concentrated under reduced pressure to yield crystals of crude 1-tert-butoxycarbonyl-1,2,3,6-tetrahydropyridine-5-carboxylic acid. The obtained crude 1-tert-butoxycarbonyl-1,2,3,6-tetrahydropyridine-5-carboxylic acid was dissolved in a mixed solution of 15 ml of chloroform and 2 ml of dimethylformamide, and subsequently, 1.6 g of 1-hydroxybenzotriazole hydrate and 2.0 g of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride were added thereto. The reaction mixture was stirred for 30 minutes at room temperature, and was subsequently ice-cooled. 28% aqueous ammonia in an amount of 0.64 ml was added thereto, and the reaction mixture was stirred for 1 hour. The reaction mixture was warmed up to room temperature, and subsequently concentrated under reduced pressure. A 5% aqueous solution of potassium hydrogencarbonate was poured thereinto. The reaction mixture was extracted with ethyl acetate. The extract was washed successively with a saturated aqueous solution of sodium hydrogen carbonate and saturated brine, and was then dried over anhydrous sodium sulfate. After the desiccant was filtered off, the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent:hexane-ethyl acetate=1:2) to yield 1.4 g of 1-tert-butoxycarbonyl-5-carbamoyl-1,2,3,6-tetrahydropyridine as a crystal.
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